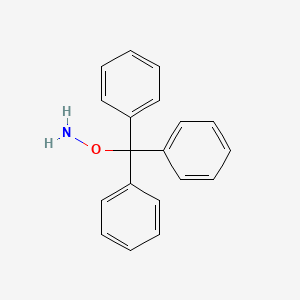

O-Tritylhydroxylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-tritylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFHJBSDSXDUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185777 | |

| Record name | O-(Triphenylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31938-11-1 | |

| Record name | O-(Triphenylmethyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31938-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(Triphenylmethyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(Triphenylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(triphenylmethyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Triphenylmethoxy)amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LP55QN74E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Tritylhydroxylamine from N-Hydroxyphthalimide

Abstract

O-Tritylhydroxylamine is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the protected hydroxylamine functionality, which is a precursor to amines and nitrogen-containing heterocycles. The bulky trityl (triphenylmethyl) group provides steric protection, enabling selective transformations at other molecular sites. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, N-hydroxyphthalimide. The synthesis is presented as a robust two-step process: (1) the O-alkylation of N-hydroxyphthalimide with trityl chloride to form the key intermediate, N-(trityloxy)phthalimide, and (2) the subsequent hydrazinolysis to cleave the phthalimide group, liberating the final product. This document details the underlying chemical principles, causality behind procedural choices, step-by-step experimental protocols, and critical data for process validation, aimed at researchers and professionals in chemical and pharmaceutical development.

Introduction: Strategic Importance of this compound

In the landscape of complex molecule synthesis, protecting groups are indispensable tools that allow for the sequential and controlled construction of chemical architecture. This compound serves as a stable, crystalline solid that is a convenient carrier of the H₂NO- moiety. The trityl group offers significant steric hindrance, rendering the protected hydroxylamine unreactive under a variety of conditions, yet it can be removed when desired.

The synthesis of this compound from N-hydroxyphthalimide (NHPI) is an established and reliable route. NHPI is an economical and commercially available starting material that acts as a hydroxylamine surrogate.[1] This synthetic pathway is advantageous due to its high efficiency, operational simplicity, and the crystalline, easily purified nature of both the intermediate and the final product.

Overall Synthetic Strategy

The conversion of N-hydroxyphthalimide to this compound is efficiently executed in two distinct synthetic operations. This strategic division ensures high conversion at each stage and simplifies purification by managing the formation of byproducts.

-

Step 1: Tritylation. N-hydroxyphthalimide is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile. This anion displaces the chloride from trityl chloride (triphenylmethyl chloride) in a classic SN2 reaction to form the stable intermediate, N-(trityloxy)phthalimide.

-

Step 2: Hydrazinolysis. The phthalimide protecting group is selectively cleaved from the intermediate using hydrazine. This reaction is driven by the formation of the highly stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture, facilitating product isolation.[2]

The entire workflow is depicted below.

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of N-(Trityloxy)phthalimide (Intermediate)

Mechanism and Experimental Rationale

The initial step involves the O-alkylation of N-hydroxyphthalimide. The hydroxyl proton of NHPI is acidic and can be readily removed by a non-nucleophilic organic base like triethylamine (TEA).[3] The resulting phthalimide-N-oxide anion is an effective nucleophile that attacks the electrophilic carbon of trityl chloride.

Choice of Reagents and Conditions:

-

Base (Triethylamine): TEA is chosen for its sufficient basicity to deprotonate NHPI and its role as an acid scavenger, neutralizing the HCl byproduct generated from the reaction of any residual moisture with trityl chloride. Its boiling point and solubility properties also make it easy to remove during workup.

-

Solvent (Acetonitrile): Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction without interfering. Dichloromethane (DCM) or Tetrahydrofuran (THF) are also viable alternatives.

-

Reaction Temperature: The reaction is typically conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate, as the bulky trityl group can cause steric hindrance.[4]

Detailed Experimental Protocol

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-hydroxyphthalimide (1.0 eq.) and acetonitrile to achieve a concentration of approximately 0.2 M.

-

Begin stirring the suspension and add triethylamine (1.2 eq.).

-

Add trityl chloride (1.1 eq.) portion-wise to the stirred suspension.

-

Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Once the reaction is complete (disappearance of the NHPI starting material), allow the mixture to cool to room temperature.

-

Filter the mixture to remove the triethylammonium chloride salt byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol or isopropanol, to yield pure N-(trityloxy)phthalimide as a white crystalline solid.

Part 2: Hydrazinolysis to Yield this compound

Mechanism and Rationale

This deprotection step leverages the high nucleophilicity of hydrazine (N₂H₄) and the thermodynamic stability of the resulting byproduct. Hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the phthalimide group. This is followed by an intramolecular cyclization and elimination sequence that releases the desired this compound and forms phthalhydrazide.

Causality of Reagent Choice:

-

Hydrazine Hydrate: This reagent is a powerful and specific nucleophile for cleaving phthalimides.[5] The reaction is highly efficient and essentially irreversible due to the formation of the stable six-membered phthalhydrazide ring.[2] An excess of hydrazine is typically used to drive the reaction to completion.[4]

-

Solvent System (THF/Methanol or Ethanol): A protic solvent like methanol or ethanol is often used as it can protonate the intermediates and facilitate the reaction.[6] Tetrahydrofuran (THF) is also commonly employed for its excellent solvating properties for the organic substrate.[4]

The mechanism is visualized below.

Figure 2: Simplified mechanism of phthalimide cleavage by hydrazine.

Detailed Experimental Protocol

-

Dissolve the N-(trityloxy)phthalimide intermediate (1.0 eq.) in a suitable solvent such as THF or methanol (approx. 0.15 M).

-

To the stirred solution at room temperature, add hydrazine hydrate (4.0-5.0 eq.) dropwise. A significant excess ensures complete reaction.

-

Stir the mixture at room temperature for 2-4 hours. The formation of a thick white precipitate (phthalhydrazide) is typically observed. Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the resulting residue between a non-polar organic solvent (e.g., toluene or dichloromethane) and a weak aqueous base (e.g., 5% sodium bicarbonate solution). This step is crucial to neutralize any hydrazine salts and extract the free amine product into the organic layer.[6]

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a solvent like methanol or by flash column chromatography on silica gel if necessary.

Data Summary and Quality Control

Effective synthesis relies on verifiable data. The following table summarizes key parameters and expected outcomes for this synthetic procedure.

| Parameter | Step 1: Tritylation | Step 2: Hydrazinolysis | Final Product |

| Key Reagents | N-hydroxyphthalimide, Trityl Chloride, Triethylamine | N-(trityloxy)phthalimide, Hydrazine Hydrate | - |

| Solvent | Acetonitrile | THF / Methanol | - |

| Temperature | Reflux (~82°C) | Room Temperature | - |

| Typical Yield | >90% | >85% | - |

| Appearance | White Crystalline Solid | White Powder/Crystal | White to off-white powder |

| Melting Point | ~230-233°C (for NHPI) | - | 79-81°C |

| Analytical QC | TLC, ¹H NMR | TLC, ¹H NMR | ¹H NMR, HPLC (>98% Purity) |

Safety and Handling Considerations

-

Trityl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood and store in a desiccator.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Solvents: Acetonitrile, THF, and methanol are flammable. Ensure all heating is performed using a heating mantle or oil bath with no nearby ignition sources.

Conclusion

The described two-step synthesis of this compound from N-hydroxyphthalimide represents a reliable, scalable, and efficient method for accessing this valuable synthetic reagent. By understanding the underlying chemical principles—from the SN2 alkylation in the first step to the nucleophilic acyl substitution and cyclization in the hydrazinolysis step—researchers can confidently execute and troubleshoot this procedure. The protocols provided are robust and validated, offering a clear pathway to obtaining high-purity this compound for applications in pharmaceutical research, drug development, and advanced organic synthesis.

References

- 1. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 3. chemmethod.com [chemmethod.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of O-(Triphenylmethyl)hydroxylamine

Foreword: Beyond the Reagent Bottle—A Strategic Overview

In the landscape of modern organic synthesis and drug development, O-(Triphenylmethyl)hydroxylamine, commonly known as O-Tritylhydroxylamine, emerges not merely as a reagent but as a strategic tool. Its value lies in the elegant solution it provides to a fundamental challenge: the controlled manipulation of the hydroxylamine moiety (-NH-OH). The bulky triphenylmethyl (trityl) group acts as a removable guardian, masking the oxygen's nucleophilicity and allowing chemists to perform reactions elsewhere in a molecule with high fidelity. This guide moves beyond a simple recitation of facts to provide a deeper understanding of its properties, the causal logic behind its application, and field-proven protocols that form the basis of its utility. For researchers, scientists, and drug development professionals, mastering the use of this compound is a step toward more efficient and precise molecular construction.

Core Physicochemical and Handling Data

A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. This compound is a stable, crystalline solid, but its handling requires attention to its sensitivity to air and acid.

Table 1: Physicochemical Properties of O-(Triphenylmethyl)hydroxylamine

| Property | Value | Source(s) |

| CAS Number | 31938-11-1 | [1] |

| Molecular Formula | C₁₉H₁₇NO | |

| Molecular Weight | 275.34 g/mol | |

| Appearance | White to pale yellow or orange crystalline powder | [1] |

| Melting Point | 79-81 °C (lit.) | [2] |

| Solubility | Soluble in methanol, ethanol, ether, THF, CH₂Cl₂. Limited solubility in water. | |

| Purity (Typical) | ≥ 95-99% (HPLC) | [1][2] |

Rationale for Storage and Handling

-

Inert Atmosphere: While generally stable, this compound is often stored under an inert gas (e.g., Argon or Nitrogen). This is a precautionary measure rooted in the general sensitivity of hydroxylamine derivatives to oxidation. The N-O bond can be susceptible to cleavage or side reactions in the presence of atmospheric oxygen over long-term storage, especially if exposed to light or trace metal impurities.

-

Cool and Dark Conditions: Storage in a cool, dark place mitigates the risk of thermal degradation and light-induced radical reactions, ensuring the reagent's purity and reactivity are maintained over time.

-

Acid Sensitivity: As will be detailed, the trityl group is highly labile in acidic conditions. Therefore, it is imperative to store the compound away from acidic vapors and to use anhydrous, non-acidic solvents during reactions where the protecting group must remain intact.

The Trityl Protecting Group: A Mechanistic Cornerstone

The primary function of this compound is to serve as a protected source of the hydroxylamine functional group. The trityl (Tr) group's efficacy is based on two key principles: steric hindrance and electronic stability.

-

Steric Hindrance: The three phenyl rings create a bulky, three-dimensional shield around the oxygen atom. This steric bulk prevents the hydroxylamine's oxygen or nitrogen from participating in undesired side reactions.

-

Electronic Stability (Acid Labile): The bond between the trityl carbon and the hydroxylamine oxygen is readily cleaved by acid. This is not a weakness but its greatest strength. The cleavage results in the formation of a triphenylmethyl (trityl) carbocation, an exceptionally stable species due to the extensive resonance delocalization of the positive charge across the three phenyl rings. This high stability is the thermodynamic driving force for its easy removal under mild acidic conditions that often leave other protecting groups, like silyl ethers, untouched.

Deprotection: Releasing the Hydroxylamine

The removal of the trityl group is a straightforward process, typically achieved with mild acids like formic acid or trifluoroacetic acid (TFA) in an inert solvent.

Diagram 1: Mechanism of Acid-Catalyzed Deprotection

Caption: Acid protonates the ether oxygen, weakening the C-O bond and leading to the release of the highly stable trityl cation.

Protocol 2.1: General Procedure for Trityl Group Deprotection

This protocol is based on a standard method for detritylation using formic acid[3].

-

Dissolution: Dissolve the O-trityl-protected compound (1.0 eq) in cold (0 °C) formic acid (90-98%). The concentration should be sufficient to ensure full dissolution.

-

Reaction: Stir the solution at 0 °C to room temperature for 5-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Quenching & Removal of Acid: Once the reaction is complete, carefully evaporate the formic acid under reduced pressure (an oil pump is effective). Causality Note: Co-evaporation with a high-boiling, non-reactive solvent like dioxane or toluene can help remove the last traces of acid.

-

Workup: To the resulting residue, add cold water. The deprotected hydroxylamine product, if water-soluble, will be in the aqueous phase, while the triphenylcarbinol (formed from the trityl cation reacting with water) will precipitate as an insoluble solid.

-

Isolation: Filter the mixture to remove the triphenylcarbinol. The aqueous filtrate containing the desired product can then be lyophilized or extracted with an appropriate organic solvent after pH adjustment.

Synthesis of O-(Triphenylmethyl)hydroxylamine

The most direct and common synthesis involves the reaction of trityl chloride with hydroxylamine hydrochloride in the presence of a base. The base is critical for two reasons: it neutralizes the HCl byproduct and deprotonates the hydroxylamine hydrochloride in situ to generate the free hydroxylamine nucleophile.

Diagram 2: Synthesis of this compound

Caption: Trityl chloride reacts with hydroxylamine in the presence of a base to yield the target product.

Protocol 3.1: Laboratory-Scale Synthesis

This procedure is logically adapted from a well-established, analogous protocol for the N-tritylation of amines, ensuring robust and reproducible conditions[4].

-

Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, combine hydroxylamine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 2.2 eq) in anhydrous dichloromethane (CH₂Cl₂). Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of trityl chloride. A slight excess of the base ensures complete neutralization and drives the reaction forward.

-

Reagent Addition: Cool the stirring suspension to 0 °C in an ice bath. Add a solution of trityl chloride (1.0 eq) in anhydrous CH₂Cl₂ dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the trityl chloride is consumed.

-

Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield O-(Triphenylmethyl)hydroxylamine as a white to off-white solid.

Applications in Advanced Synthesis: A Case Study

The true utility of this compound is demonstrated in its application. It is a key reagent in the synthesis of hydroxamic acids, a functional group present in many biologically active compounds, including histone deacetylase (HDAC) inhibitors.

Synthesis of 8-azido-O-trityloctahydroxamate

This protocol is adapted from the peer-reviewed work of Patil, V., et al., who utilized this intermediate in the development of novel antimalarial and antileishmanial agents.

Diagram 3: Workflow for Hydroxamate Synthesis

Caption: An activated carboxylic acid is coupled with this compound to form the protected hydroxamate.

Protocol 4.1: Synthesis of an O-Tritylhydroxamate Intermediate

-

Activation: To a solution of 8-azidooctanoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir the mixture for 20 minutes at 0 °C. Causality Note: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack and prevents racemization if chiral centers are present.

-

Coupling: To the activated acid solution, add O-(Triphenylmethyl)hydroxylamine (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 8-azido-O-trityloctahydroxamate. This protected intermediate is then ready for further transformations, such as reduction of the azide and subsequent deprotection of the hydroxamic acid.

Broader Context in Drug Discovery

The strategic use of this compound extends across the drug discovery pipeline:

-

Peptide Synthesis: It can be used to introduce specific modifications to peptides or to protect reactive sites during complex sequence assembly.

-

Heterocyclic Chemistry: It serves as a key building block for nitrogen-containing heterocycles, which form the core of countless pharmaceuticals[1][5].

-

Medicinal Chemistry: As demonstrated, it is a precursor to hydroxamic acids used in HDAC inhibitors. It has also been implicated in the synthesis of compounds targeting matrix metalloproteinases (MMPs)[6][7].

Safety and Hazard Profile

O-(Triphenylmethyl)hydroxylamine is an irritant and requires careful handling using appropriate personal protective equipment (PPE).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only in a well-ventilated area.

-

P280: Wear protective gloves, safety glasses with side shields, and a lab coat.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

O-(Triphenylmethyl)hydroxylamine is a powerful and versatile reagent whose value is unlocked through a firm grasp of its underlying chemical principles. The stability of the trityl cation dictates its utility as an acid-labile protecting group, enabling complex, multi-step syntheses with a high degree of control. From its own synthesis to its application in forming critical pharmacophores like hydroxamic acids, the protocols and mechanistic insights provided in this guide equip the research professional with the knowledge to deploy this tool effectively and safely, accelerating the pace of innovation in chemical and pharmaceutical development.

References

An In-depth Technical Guide to the Solubility of O-Tritylhydroxylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of O-Tritylhydroxylamine (CAS: 31938-11-1), a critical reagent in advanced organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document explores the physicochemical principles governing its solubility, offers qualitative and estimated quantitative data across a range of organic solvents, and provides detailed, field-proven protocols for the precise experimental determination of its solubility. The guide is structured to deliver not just data, but a foundational understanding of the causality behind solvent selection and experimental design, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, a white crystalline solid, is a highly valued reagent in the fine chemicals and pharmaceutical industries.[1][2] Its molecular structure is distinguished by a bulky, hydrophobic triphenylmethyl (trityl) group covalently bonded to the oxygen atom of a hydroxylamine moiety. This unique structural arrangement serves a dual purpose: the trityl group acts as a robust protecting group for the hydroxylamine, and it profoundly influences the molecule's physical properties, most notably its solubility.[1]

The enhanced solubility in a wide array of organic solvents simplifies handling, reaction setup, and purification processes, making it an indispensable tool in complex multi-step syntheses, particularly in the preparation of amines and nitrogen-containing heterocycles.[1][2][3] Understanding and predicting its solubility behavior is therefore a critical parameter for process optimization, yield maximization, and ensuring the reproducibility of synthetic protocols.

Physicochemical Basis of Solubility: The Role of the Trityl Group

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. This compound's solubility profile is a fascinating interplay between its polar and nonpolar components.

-

The Dominant Nonpolar Character : The triphenylmethyl (trityl) group, with its three phenyl rings, constitutes the vast majority of the molecule's surface area. This large, nonpolar, and lipophilic structure dictates the compound's high affinity for nonpolar and moderately polar organic solvents. The van der Waals forces between the phenyl rings and the hydrocarbon chains or aromatic rings of nonpolar solvents are the primary driving force for dissolution. Compounds with a prominent trityl group are known to be soluble in nonpolar organic solvents.[4]

-

The Polar Hydroxylamine Moiety : The -ONH₂ group is polar and capable of acting as a hydrogen bond donor. In the absence of the trityl group, hydroxylamine itself is highly soluble in polar solvents like water.[5] However, in this compound, the steric hindrance and the overwhelming nonpolar nature of the trityl group significantly diminish the influence of this polar functional group on the overall solubility. While it may contribute to solubility in moderately polar solvents, it is insufficient to render the molecule soluble in highly polar protic solvents like water.

The molecular structure of this compound is C₁₉H₁₇NO, with a molecular weight of 275.34 g/mol . It typically presents as a white to off-white crystalline powder with a melting point in the range of 79-81 °C.[5][6]

Solubility Profile of this compound

While precise, publicly available quantitative solubility data for this compound across a wide spectrum of organic solvents is limited, a comprehensive qualitative and estimated solubility profile has been compiled from synthesis reports, supplier data sheets, and analogy to structurally similar compounds like triphenylmethane.

Qualitative Solubility Summary

The following table provides a qualitative overview of the solubility of this compound in common organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Rationale and In-Text Citation |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | Frequently used as a reaction solvent for syntheses involving this compound, indicating high solubility.[5][6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Good solvents for nonpolar compounds; THF is a common choice for reactions with trityl-containing compounds. |

| Aromatic | Toluene, Benzene | Soluble | The aromatic nature of these solvents interacts favorably with the phenyl rings of the trityl group. |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can solvate both the nonpolar trityl group and the polar hydroxylamine moiety. DMF is explicitly mentioned as a good solvent.[5] |

| Alcohols | Methanol, Ethanol | Soluble | Methanol is explicitly listed as a solvent in which this compound is soluble.[6][7] |

| Ketones | Acetone | Soluble | Expected to be a good solvent due to its ability to dissolve a wide range of organic compounds. |

| Esters | Ethyl Acetate | Soluble | Used as a component of the eluent in column chromatography for purification, indicating good solubility.[6] |

| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble (at RT), Soluble (Hot) | This compound can be recrystallized from hexane, implying it is soluble in hot hexane but has limited solubility at room temperature.[6] |

| Polar Protic | Water | Insoluble | The large, nonpolar trityl group dominates the molecule, preventing dissolution in water. |

Estimated Quantitative Solubility

The following table presents estimated solubility values. It is crucial to note that these are not experimentally verified data for this compound but are expert estimations based on its chemical structure and the known solubility of analogous compounds. For precise quantitative data, the experimental protocol provided in Section 4 should be followed.

| Solvent | Dielectric Constant (20°C) | Estimated Solubility ( g/100 mL at 25°C) |

| Dichloromethane | 9.1 | > 20 |

| Chloroform | 4.8 | > 20 |

| Tetrahydrofuran (THF) | 7.6 | 10 - 20 |

| Toluene | 2.4 | 5 - 15 |

| Dimethylformamide (DMF) | 36.7 | > 15 |

| Acetone | 20.7 | 5 - 15 |

| Ethyl Acetate | 6.0 | 5 - 10 |

| Methanol | 32.7 | 1 - 5 |

| Ethanol | 24.6 | 1 - 5 |

| Hexane | 1.9 | < 0.5 |

| Water | 80.1 | < 0.01 |

Experimental Protocol: Determination of Thermodynamic Solubility

For research and drug development, precise solubility data is often required. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound.[8][9][10] This protocol provides a self-validating system for obtaining reliable and reproducible data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity, ≥99%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Screw-cap vials (e.g., 4 mL or 8 mL) with PTFE-lined caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Step-by-Step Methodology

-

Preparation of Standard Solutions for Calibration Curve: a. Accurately weigh a precise amount of this compound and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration. b. Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing, known concentrations.

-

Sample Preparation (Isothermal Shake-Flask Method): a. Add an excess amount of solid this compound to a screw-cap vial. The excess solid is crucial to ensure a saturated solution is achieved. b. Accurately add a known volume or mass of the selected organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer. b. Agitate the mixture at a constant, specified temperature (e.g., 25.0 ± 0.5 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to test samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

Sampling and Analysis: a. After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Data Calculation: a. Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. Express the solubility in the desired units (e.g., mg/mL, g/100 g solvent, or mol/L).

Practical Applications and Solvent Selection in Synthesis

The choice of solvent is a critical decision in the application of this compound.

-

Reaction Medium : For chemical reactions, a solvent that fully dissolves this compound and other reactants is preferred. Dichloromethane, chloroform, THF, and DMF are excellent choices for homogeneous reaction conditions.[5][6]

-

Purification by Recrystallization : A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A hexane/ethyl acetate mixture is often used for column chromatography, and recrystallization from hot hexane has been reported, indicating this is a suitable system for purification.[6]

The logical process for selecting a solvent for recrystallization is depicted below.

Caption: Decision workflow for selecting a recrystallization solvent.

Conclusion

This compound exhibits excellent solubility in a broad range of common organic solvents, a characteristic conferred by its large, nonpolar trityl group. This property is a significant advantage in its application in organic synthesis, facilitating its use in reactions and simplifying purification procedures. While quantitative solubility data is not widely published, this guide provides a robust framework for understanding its solubility based on physicochemical principles and offers a detailed, reliable protocol for its experimental determination. By leveraging the information and methodologies presented herein, researchers can make informed decisions on solvent selection, thereby optimizing their synthetic strategies and enhancing the efficiency of their work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Triphenylmethane - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. This compound | 31938-11-1 [chemicalbook.com]

- 7. This compound | 31938-11-1 | TCI EUROPE N.V. [tcichemicals.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

A Guide to the Spectroscopic Characterization of O-Tritylhydroxylamine: An In-depth Analysis of ¹H and ¹³C NMR Data

Abstract

O-Tritylhydroxylamine ((C₆H₅)₃CONH₂) is a crucial reagent in organic synthesis, valued for the protective properties of the bulky trityl (triphenylmethyl) group.[1][2] Its precise structural integrity is paramount for successful application in complex synthetic pathways. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will deconstruct the spectral data, assign key resonances, and explain the underlying chemical principles that govern the observed shifts and multiplicities. This document is intended for researchers, chemists, and quality control professionals who rely on NMR spectroscopy for routine structural verification and in-depth molecular characterization.

The Imperative of NMR in Structural Elucidation

In the field of drug development and synthetic chemistry, unambiguous confirmation of a molecule's structure is a foundational requirement. NMR spectroscopy stands as the most powerful and widely used technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, NMR serves not only to confirm its identity but also to assess its purity, providing a detailed fingerprint that is sensitive to even minor structural variations.

Molecular Structure and Spectroscopic Expectations

To interpret the NMR spectra of this compound, one must first consider its molecular architecture. The structure features a central quaternary carbon bonded to three phenyl rings and an oxygen atom, which in turn is bonded to an amino (-NH₂) group.

The three phenyl rings are chemically equivalent due to free rotation around the C-C single bonds, a phenomenon that simplifies the expected spectrum. Within each phenyl ring, however, the protons and carbons are distinct based on their position relative to the point of attachment (the ipso-carbon). We therefore anticipate signals corresponding to ortho, meta, and para positions.

Figure 1: Molecular structure of this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following describes a standard operating procedure for the acquisition of NMR data for this compound, designed to ensure accuracy and reproducibility.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would otherwise obscure the analyte's spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl₃ by the manufacturer and serves as the internal reference standard, with its signal defined as 0.00 ppm. For quantitative measurements, a calibrated internal standard may be added separately.

-

Instrumentation: Acquire spectra on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add a minimum of 16 scans to achieve a sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets, simplifying the spectrum.

-

Utilize a spectral width of ~240 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons, which have longer relaxation times.

-

Co-add a significant number of scans (>1024) to overcome the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by two main regions: the downfield aromatic region and a distinctive upfield signal corresponding to the amino protons.[3]

Aromatic Region (δ 7.26 - 7.47 ppm)

This region contains the signals for all 15 protons of the three phenyl rings.[3] Although the rings are equivalent, the protons within each ring (ortho, meta, and para) are not. Their signals overlap, creating a complex multiplet.

-

δ 7.47-7.43 (m, 6H): This downfield portion of the multiplet is assigned to the six ortho protons. Their proximity to the electron-withdrawing quaternary carbon results in a greater deshielding effect compared to the meta and para protons.

-

δ 7.37-7.26 (m, 9H): This slightly more upfield and larger multiplet corresponds to the combined signals of the six meta protons and the three para protons.[3] These protons are further from the point of substitution and experience less deshielding, hence their resonance at a higher field (lower ppm). The integration value of 9H confirms this assignment.

Amino Protons (δ 4.95 ppm)

-

δ 4.95 (br s, 2H): A broad singlet integrating to two protons is observed at approximately 4.95 ppm.[3] This signal is characteristic of the two protons of the primary amine (-NH₂). The broadness of this peak is a result of several factors:

-

Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and signal broadening for adjacent protons.

-

Chemical Exchange: The amino protons can undergo chemical exchange with trace amounts of acidic protons (e.g., from water) in the solvent. This exchange happens on the NMR timescale and leads to a coalescence and broadening of the signal. The chemical shift of this peak is also highly dependent on sample concentration and temperature.

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is simplified, showing only five distinct signals, which is consistent with the molecule's symmetry.[3]

Aromatic Carbons (δ 127.2 - 143.2 ppm)

Four signals are observed in the aromatic region, corresponding to the four unique carbon environments in the phenyl rings.

-

δ 143.2 (s): This signal, furthest downfield, is assigned to the three equivalent ipso-carbons (the quaternary carbons of the phenyl rings directly attached to the central trityl carbon). Attachment to another carbon atom results in a significant downfield shift.

-

δ 128.8 (s): Assigned to the six equivalent ortho-carbons.

-

δ 127.8 (s): Assigned to the three equivalent para-carbons.

-

δ 127.2 (s): Assigned to the six equivalent meta-carbons.[3]

The precise assignment of the ortho, meta, and para carbons can be definitively confirmed with 2D NMR techniques like HSQC and HMBC, but this assignment is consistent with known substituent effects.

Quaternary Trityl Carbon (δ 90.8 ppm)

-

δ 90.8 (s): This highly characteristic signal is assigned to the central quaternary carbon of the trityl group.[3] This carbon is bonded to three phenyl rings and an oxygen atom. The direct attachment to the electronegative oxygen atom causes a significant downfield shift from a typical sp³-hybridized carbon, placing it at 90.8 ppm. This peak is often of lower intensity due to the long relaxation time of quaternary carbons.

Summary of Spectroscopic Data

The NMR data for this compound, acquired in CDCl₃, is summarized below for quick reference.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.47 - 7.43 | Multiplet (m) | 6H | Aromatic H (ortho) |

| ¹H | 7.37 - 7.26 | Multiplet (m) | 9H | Aromatic H (meta + para) |

| ¹H | 4.95 | Broad Singlet (br s) | 2H | -NH₂ |

| ¹³C | 143.2 | Singlet (s) | - | Aromatic C (ipso) |

| ¹³C | 128.8 | Singlet (s) | - | Aromatic C (ortho) |

| ¹³C | 127.8 | Singlet (s) | - | Aromatic C (para) |

| ¹³C | 127.2 | Singlet (s) | - | Aromatic C (meta) |

| ¹³C | 90.8 | Singlet (s) | - | Quaternary Trityl C (Ph)₃ |

Data sourced from ChemicalBook.[3]

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive and detailed confirmation of the structure of this compound. The ¹H spectrum clearly resolves the aromatic protons into two distinct multiplets and shows the characteristic broad singlet for the -NH₂ group. The ¹³C spectrum is remarkably simple due to the molecule's symmetry, displaying only five signals that correspond perfectly to the expected carbon environments. The unique chemical shift of the central quaternary carbon at 90.8 ppm serves as a key diagnostic peak. This comprehensive NMR analysis constitutes a reliable method for the routine identification and quality assessment of this compound in any research or development setting.

References

A Technical Guide to O-Tritylhydroxylamine: Properties, Synthesis, and Applications

Introduction: The Strategic Value of O-Tritylhydroxylamine

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. This compound (CAS: 31938-11-1), a white to light yellow crystalline solid, has emerged as a reagent of significant importance.[1][2] Its core utility lies in the robust yet cleavable trityl (triphenylmethyl) group, which masks the highly reactive hydroxylamine moiety.[2][3] This protection strategy allows chemists to perform multi-step syntheses with high fidelity, preventing unwanted side reactions of the hydroxylamine functional group while it is carried "silently" through a synthetic sequence.[2]

The primary value of this compound is as a stable, easy-to-handle precursor to the hydroxylamine functional group (-NHOH). This group is a critical pharmacophore in a multitude of biologically active compounds, most notably as a metal-chelating moiety in metalloproteinase inhibitors like histone deacetylase (HDAC) inhibitors.[4][5] This guide provides an in-depth examination of the properties, synthesis, core reactivity, and applications of this compound, offering field-proven insights for researchers in drug development and advanced chemical synthesis.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's physical properties and safety requirements is non-negotiable for its effective and safe implementation in the laboratory. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31938-11-1 | [1] |

| Molecular Formula | C₁₉H₁₇NO | [6][7] |

| Molecular Weight | 275.34 g/mol | [7] |

| Appearance | White to light yellow crystal or powder | [1][7] |

| Melting Point | 79-81 °C (lit.) | [8] |

| Boiling Point | 443.2 °C (Predicted) | [6][8] |

| Solubility | Soluble in common organic solvents (DMF, DCM, DMSO). Limited solubility in water. | [1][9] |

| Purity | Typically ≥95-99% (by HPLC) | [2][7] |

Safety and Handling: this compound is classified as an irritant. It is irritating to the eyes, skin, and respiratory system.[1] Therefore, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[1][10]

-

Storage: Store in a cool (2-8°C), dry, dark place under an inert atmosphere.[7][8] It should be kept away from strong acids and oxidizing agents.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Purification Protocol

The reliable synthesis of this compound is crucial for its application. A common and effective laboratory-scale preparation involves the reaction of trityl chloride with a protected hydroxylamine equivalent, followed by deprotection. A representative procedure derived from literature principles is detailed below.[11]

Experimental Protocol: Synthesis from N-Hydroxyphthalimide

This two-step procedure first involves the tritylation of N-hydroxyphthalimide, followed by the hydrazinolysis of the phthalimide group to release the free this compound.

Step 1: Synthesis of N-(Trityloxy)phthalimide

-

Setup: To a stirred solution of N-hydroxyphthalimide (1.0 eq) and trityl chloride (0.9 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask, slowly add a non-nucleophilic base such as triethylamine (1.1 eq) at room temperature.

-

Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product. Using an excess prevents the reaction mixture from becoming acidic, which could prematurely cleave the newly formed trityl ether.

-

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water to quench the reaction and dissolve the triethylamine hydrochloride salt. Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to yield crude N-(trityloxy)phthalimide, which can be used in the next step without further purification.[11]

Step 2: Hydrazinolysis to this compound

-

Setup: Dissolve the crude N-(trityloxy)phthalimide from Step 1 in a solvent mixture, such as chloroform and methanol.[11]

-

Cleavage: Add hydrazine hydrate (4.0 eq) dropwise to the solution. A precipitate (phthalhydrazide) will form.

-

Causality: Hydrazine is a powerful nucleophile that attacks the carbonyl carbons of the phthalimide group, leading to ring-opening and subsequent cyclization to form the very stable and insoluble phthalhydrazide, which effectively drives the reaction to completion.

-

-

Reaction: Stir the mixture for 2-3 hours at room temperature.

-

Workup: Pour the reaction mixture into water. Separate the organic layer, wash with water to remove any remaining hydrazine, and dry over anhydrous sodium sulfate.[11]

-

Purification: After evaporating the solvent, the crude product is purified by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to afford pure this compound as a white solid.[11]

Caption: Workflow for the two-step synthesis of this compound.

Core Reactivity: The Art of Protection and Deprotection

The synthetic utility of this compound is entirely dependent on the stability of the trityl group under various conditions and its selective removal when desired.

Stability: The O-N bond protected by the bulky trityl group is stable to a wide range of reaction conditions, including:

-

Basic conditions: It is highly stable to bases like triethylamine, pyridine, and even stronger bases used in many coupling reactions.[5]

-

Nucleophiles: It resists attack from common nucleophiles.

-

Reductive/Oxidative conditions: It can tolerate many standard reduction and oxidation protocols, provided they are not strongly acidic.

Deprotection (Cleavage): The cleavage of the trityl group is the key step to unmask the hydroxylamine functionality. This is almost exclusively achieved under acidic conditions, which exploit the exceptional stability of the resulting triphenylmethyl (trityl) cation.[12]

Mechanism of Acid-Catalyzed Deprotection:

-

Protonation: A Brønsted or Lewis acid protonates or coordinates to the ether oxygen, making it a better leaving group.[12]

-

Heterolysis: The C-O bond cleaves, releasing the free hydroxylamine and the resonance-stabilized trityl cation.[12]

-

Trapping: The highly electrophilic trityl cation can be trapped by nucleophilic scavengers (like triethylsilane or water) to prevent it from reacting with other functionalities in the molecule.

Common deprotection reagents include:

-

Trifluoroacetic Acid (TFA): A common choice is a solution of TFA in DCM, often with a scavenger.[4][5] This method is fast and efficient.

-

Lewis Acids: Reagents like MgBr₂ or BF₃·OEt₂ can promote detritylation under milder conditions, which is particularly useful when other acid-labile groups (e.g., Boc, TBS) are present and need to be preserved.[4]

-

Resins: Acidic ion-exchange resins like Amberlyst 15 offer a heterogeneous catalysis option, simplifying workup as the resin can be filtered off.[4]

Caption: Acid-catalyzed deprotection of an O-trityl hydroxamate.

Applications in Drug Development

The primary application of this compound is in the synthesis of hydroxamic acids (N-hydroxy amides).[4] This functional group is a powerful zinc-binding motif found in numerous enzyme inhibitors.

Workflow: Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor

-

Amide Coupling: A carboxylic acid (the inhibitor's backbone) is coupled with this compound using standard peptide coupling reagents (e.g., EDC, HOBt, HATU). This forms the O-trityl protected hydroxamate.

-

Expert Insight: The use of this compound here is superior to using free hydroxylamine, which is less stable and can lead to side reactions. The bulky trityl group enhances solubility in organic solvents, facilitating a clean coupling reaction.[2]

-

-

Intermediate Purification: The protected intermediate is purified, typically via chromatography.

-

Deprotection: The trityl group is removed under mild acidic conditions (e.g., 10-50% TFA in DCM) to yield the final hydroxamic acid.[5]

-

Final Purification: The final active compound is purified to meet pharmaceutical standards.

This strategy has been successfully employed in the synthesis of a wide range of hydroxamic acids, N-hydroxy sulfonamides, and N-hydroxy ureas, which are classes of compounds with significant biological activities.[4]

Conclusion

This compound is a highly valuable and versatile reagent in advanced organic synthesis. Its utility is rooted in the robust nature of the trityl protecting group, which is stable to a broad array of synthetic conditions yet can be removed cleanly and efficiently under mild acidic protocols. For researchers and drug development professionals, mastering the use of this compound provides a reliable pathway to complex nitrogen-containing molecules, particularly the pharmaceutically important class of hydroxamic acids. Its predictable reactivity and handling characteristics make it an indispensable tool for accelerating the discovery of new therapeutics.[2][7]

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 31938-11-1 | GBA93811 | Biosynth [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 31938-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. CAS 31938-11-1: O-(Triphenylmethyl)hydroxylamine [cymitquimica.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound | 31938-11-1 [chemicalbook.com]

- 12. total-synthesis.com [total-synthesis.com]

A Guide to Electrophilic Addition Mechanisms Involving Hydroxylamines: Principles, Protocols, and Applications in Drug Discovery

Abstract

Hydroxylamine and its derivatives represent a versatile class of nucleophiles in organic synthesis, pivotal for constructing essential nitrogen-containing scaffolds. Their reactions, particularly with electrophilic partners such as carbonyls and activated alkenes, provide efficient routes to oximes, nitrones, and N-hydroxylamines—key intermediates in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the core mechanisms governing these transformations. We will dissect the nucleophilic addition of hydroxylamines to carbonyl compounds and the conjugate addition to α,β-unsaturated systems, moving beyond mere procedural descriptions to illuminate the causal factors behind experimental design, regioselectivity, and catalytic strategy. Detailed, field-tested protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively leverage hydroxylamine chemistry in their synthetic endeavors.

Introduction: The Dual-Personality Nucleophile

Hydroxylamine (NH₂OH) is an oxygenated derivative of ammonia, possessing a unique electronic structure that underpins its reactivity.[1] The presence of an oxygen atom adjacent to the nitrogen introduces the α-effect, a phenomenon that enhances the nucleophilicity of the nitrogen atom beyond what would be predicted based on its basicity alone.[2] While both the nitrogen and oxygen atoms possess lone pairs, the nitrogen is the superior nucleophile due to its lower electronegativity, which makes its lone pair more available for donation.[2]

This inherent nucleophilicity allows hydroxylamines to readily engage with electron-deficient centers, most notably the carbon atoms of carbonyl groups and activated double bonds.[3][4] The resulting products, primarily oximes and nitrones, are not merely stable end-points but are immensely valuable synthetic intermediates, serving as precursors to amines, amides (via the Beckmann rearrangement), and complex heterocyclic systems through cycloaddition reactions.[5][6][7][8] Understanding the mechanisms of these foundational reactions is therefore critical for their strategic application in complex molecule synthesis, particularly within the pharmaceutical industry where nitrogen-containing heterocycles are ubiquitous.[9][10][11]

Core Mechanism I: Reaction with Carbonyl Compounds (Oxime Formation)

The most ubiquitous reaction involving hydroxylamines is their condensation with aldehydes and ketones to form oximes.[6][12] This transformation is a cornerstone of organic chemistry, used for the purification and characterization of carbonyl compounds, and for the synthesis of precursors to materials like Nylon-6.[1][8][12] The reaction is not a simple one-step addition but a multi-step addition-elimination (condensation) process, where the overall outcome is the replacement of the carbonyl oxygen with a =N-OH group.[13]

Mechanistic Breakdown

The formation of an oxime proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration. The pH of the reaction medium is a critical parameter that must be carefully controlled for optimal results.

-

Nucleophilic Attack: The reaction initiates with the lone pair of the hydroxylamine's nitrogen atom attacking the electrophilic carbonyl carbon.[3][14] This forms a zwitterionic tetrahedral intermediate.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the newly positive nitrogen to the negative oxygen, yielding a neutral amino-alcohol intermediate, also known as a carbinolamine.

-

Protonation and Dehydration: The reaction is typically catalyzed by a mild acid.[15] The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the adjacent nitrogen helps to expel the water molecule, forming a C=N double bond. Deprotonation of the nitrogen then yields the final oxime product and regenerates the acid catalyst.[14][16]

Causality Behind pH Control: The rate of this reaction is highly pH-dependent.

-

In highly acidic solutions (low pH): The hydroxylamine, being basic, is protonated to form [NH₃OH]⁺. This protonated form has no available lone pair on the nitrogen and is no longer nucleophilic, thus halting the initial attack on the carbonyl.[15]

-

In neutral or basic solutions (high pH): The initial nucleophilic attack occurs, but the subsequent dehydration step, which requires protonation of the hydroxyl group, is slow.[15]

-

Optimal Conditions: A slightly acidic medium (pH ~4-6) provides a delicate balance: a sufficient concentration of free, unprotonated hydroxylamine to initiate the nucleophilic attack, and enough acid to catalyze the dehydration of the carbinolamine intermediate.[15]

Visualization of Oxime Formation

Caption: Mechanism of acid-catalyzed oxime formation.

Experimental Protocol: Synthesis of Cyclohexanone Oxime

This protocol describes a robust method for synthesizing an oxime from a ketone using hydroxylamine hydrochloride, a common and stable salt form of hydroxylamine.[17]

Materials:

-

Cyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or Pyridine

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of methanol or a water-ethanol mixture.[17]

-

Reaction Initiation: Add cyclohexanone (1.0 equivalent) to the stirred solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 60-70°C) and maintain for 1-2 hours.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add cold deionized water dropwise to precipitate the product.[17]

-

Purification: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield pure cyclohexanone oxime.

Core Mechanism II: Addition to Activated Alkenes

While hydroxylamines do not typically add to simple, unactivated alkenes under standard conditions, they readily participate in conjugate (Michael) addition reactions with α,β-unsaturated carbonyl compounds and other activated double bonds.[4] This reaction is a powerful tool for forming new carbon-nitrogen bonds and synthesizing β-amino carbonyl compounds and their derivatives.

Mechanistic Breakdown

The Michael addition of a hydroxylamine to an activated alkene is driven by the electrophilicity of the β-carbon of the double bond.

-

Nucleophilic Attack: The nitrogen atom of the hydroxylamine acts as a soft nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system.

-

Enolate Formation: This attack pushes the π-electrons of the double bond onto the α-carbon, and the carbonyl π-electrons onto the oxygen, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is then protonated by the solvent or a mild acid source, typically at the α-carbon, to yield the final N-substituted β-ketone or β-ester product.

Visualization of Michael Addition

Caption: General mechanism for the Michael addition of hydroxylamine.

Synthesis and Utility of Nitrones

Nitrones are another critical class of compounds derived from hydroxylamines. They are functionally 1,3-dipoles and are exceptionally useful in [3+2] cycloaddition reactions to build five-membered heterocyclic rings, which are prevalent in natural products and pharmaceuticals.[5]

There are two primary, robust strategies for nitrone synthesis:

-

Condensation of N-Monosubstituted Hydroxylamines: This method is analogous to oxime formation. An N-alkyl or N-aryl hydroxylamine is condensed with an aldehyde or ketone, yielding the corresponding nitrone.[5][18] This is a highly reliable method for accessing a wide variety of nitrones.[19]

-

Oxidation of N,N-Disubstituted Hydroxylamines: This is a direct and powerful method for synthesizing nitrones that may be difficult to access via condensation.[20] A variety of oxidizing agents can be employed, including mercuric oxide (HgO), manganese dioxide (MnO₂), and hypervalent iodine reagents like o-iodoxybenzoic acid (IBX).[5][20] The choice of oxidant is crucial for achieving high yield and regioselectivity, especially with complex substrates.[5]

Visualization of Nitrone Synthesis Workflow

Caption: Two primary synthetic routes to nitrones.

Applications in Drug Development and Medicinal Chemistry

The chemistry of hydroxylamines is not merely of academic interest; it is a powerful engine for drug discovery and development.

-

Scaffolding and Intermediates: Oximes and nitrones are stable, versatile intermediates. Oximes can be readily reduced to primary amines or rearranged to amides, providing access to two of the most common functional groups in pharmaceuticals.[1][6] Nitrones, via 1,3-dipolar cycloadditions, are invaluable for the stereoselective synthesis of complex nitrogen- and oxygen-containing heterocyclic scaffolds.[19][21]

-

Bioisosteric Replacement: The hydroxamic acid moiety (-C(=O)NHOH), readily synthesized from carboxylic acids and hydroxylamine, is a prominent functional group in medicinal chemistry.[22] It is a powerful metal-chelating group and serves as a key pharmacophore in many enzyme inhibitors, particularly matrix metalloproteinase (MMP) and histone deacetylase (HDAC) inhibitors used in cancer therapy.

-

Direct Therapeutic Potential: N-substituted hydroxylamine derivatives have been designed and synthesized as potential antibacterial agents.[11] These compounds can act as radical scavengers, inhibiting the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for DNA synthesis and repair, thus halting bacterial proliferation.[11]

Summary and Outlook

The electrophilic addition reactions involving hydroxylamines are fundamental transformations that provide access to a rich diversity of nitrogenous compounds. The condensation with carbonyls to form oximes and the oxidation or condensation routes to nitrones are reliable and scalable processes, underpinned by well-understood mechanistic principles. For researchers in drug development, mastering these reactions is essential. They provide the tools to construct complex molecular architectures, introduce key pharmacophoric elements, and develop novel therapeutic agents. As the demand for structural diversity in bioactive molecules continues to grow, the venerable yet versatile chemistry of the hydroxylamine functional group will undoubtedly continue to play a central role in advancing the frontiers of medicinal chemistry.

References

- 1. Hydroxylamine | Oxidation, Reduction, Reactivity | Britannica [britannica.com]

- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. homework.study.com [homework.study.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chimia.ch [chimia.ch]

- 6. Oxime - Wikipedia [en.wikipedia.org]

- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. m.youtube.com [m.youtube.com]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]

- 20. arkat-usa.org [arkat-usa.org]

- 21. Nitrone synthesis by CN-Coupling [organic-chemistry.org]

- 22. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Use of O-Tritylhydroxylamine in the Synthesis of Hydroxamic Acids: A Guide for Researchers

Hydroxamic acids represent a critical pharmacophore in medicinal chemistry, renowned for their metal-chelating properties that are pivotal in the inhibition of various metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The synthesis of these molecules, however, requires a nuanced approach to protect the reactive hydroxylamine functionality. This guide provides an in-depth exploration of the use of O-Tritylhydroxylamine (TrONH₂) as a robust protecting group strategy for the efficient synthesis of hydroxamic acids, tailored for researchers, scientists, and professionals in drug development.

The Rationale for O-Trityl Protection in Hydroxamic Acid Synthesis

The synthesis of hydroxamic acids typically involves the coupling of a carboxylic acid with hydroxylamine. However, the nucleophilicity of both the oxygen and nitrogen atoms in hydroxylamine can lead to side reactions and impurities. Protection of the hydroxyl group is therefore a common and often necessary strategy. The trityl (triphenylmethyl, Tr) group, a bulky and acid-labile protecting group, offers several distinct advantages in this context.

The use of this compound provides a stable, crystalline solid that is readily handled and enhances solubility in common organic solvents.[1] The bulky nature of the trityl group can also confer steric hindrance, which can be advantageous in certain synthetic routes. Crucially, the trityl group can be cleaved under mild acidic conditions, which are often compatible with a wide range of other functional groups present in complex molecules, a critical feature in multi-step drug synthesis.[2]

The Core Chemistry: Mechanism of Synthesis

The synthesis of hydroxamic acids using this compound follows a two-step sequence: coupling of the protected hydroxylamine with a carboxylic acid, followed by deprotection of the trityl group to unveil the final hydroxamic acid.

Coupling Reaction

The initial step is the formation of an amide bond between the carboxylic acid and this compound. This is typically achieved using standard peptide coupling reagents. The choice of coupling agent is critical for achieving high yields and minimizing side products. Commonly used reagents include:

-

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[2]

-

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents.[2]

-

Mixed Anhydrides: Activation of the carboxylic acid with reagents like isobutylchloroformate (IBCF) in the presence of a base such as N-methylmorpholine (NMM) forms a mixed anhydride that readily reacts with this compound.[2]

The general mechanism for the coupling reaction is depicted below:

Figure 1. Generalized workflow for the coupling of a carboxylic acid with this compound.

Deprotection of the O-Trityl Group

The cleavage of the O-trityl ether to yield the hydroxamic acid is the final and critical step. The stability of the trityl cation makes this deprotection facile under acidic conditions.[3]

Brønsted Acid-Mediated Deprotection: A common method for detritylation is the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[2] The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to release the hydroxamic acid and the stable trityl cation.

Lewis Acid-Mediated Deprotection: An alternative and often milder approach involves the use of Lewis acids. This method can be particularly advantageous when other acid-labile protecting groups are present in the molecule. Lewis acids such as MgBr₂, BF₃·OEt₂, and ZnBr₂ have been shown to efficiently promote the deprotection of O-trityl hydroxamates.[4] The mechanism is thought to involve chelation of the Lewis acid to the hydroxamate moiety, which facilitates the cleavage of the trityl group.[4]

The deprotection mechanism is illustrated in the following diagram:

Figure 2. General mechanism for the deprotection of the O-trityl group.

Experimental Protocols

The following protocols provide a general framework for the synthesis of hydroxamic acids using this compound. Optimization of reaction conditions may be necessary for specific substrates.